[(4-Butylcyclohexanecarbonyl)amino]urea
Description
[(4-Butylcyclohexanecarbonyl)amino]urea is a synthetic urea derivative characterized by a 4-butylcyclohexanecarbonyl substituent attached to the amino group of urea. Its molecular structure (C₁₂H₂₁N₃O₂) combines the hydrophilic urea moiety with a lipophilic cyclohexane ring and butyl chain, enabling unique physicochemical properties. This compound is hypothesized to function as a slow-release nitrogen fertilizer or agrochemical intermediate, leveraging controlled hydrolysis to prolong nitrogen availability in soil while minimizing leaching . Its synthesis typically involves acylation of aminourea with 4-butylcyclohexanecarbonyl chloride under controlled conditions, yielding a crystalline solid with moderate water solubility (estimated <5 g/L at 25°C).
Properties
IUPAC Name |
[(4-butylcyclohexanecarbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-2-3-4-9-5-7-10(8-6-9)11(16)14-15-12(13)17/h9-10H,2-8H2,1H3,(H,14,16)(H3,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXHWUTGZEMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butylcyclohexanecarbonyl)amino]urea typically involves the reaction of 4-butylcyclohexanecarbonyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(4-Butylcyclohexanecarbonyl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Scientific Research Applications
[(4-Butylcyclohexanecarbonyl)amino]urea has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of novel polymers and materials with specific properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [(4-Butylcyclohexanecarbonyl)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- Urea (NH₂CONH₂): The simplest nitrogen fertilizer (46% N content) but prone to rapid hydrolysis and volatilization.
- Isobutylidene Diurea (IBDU) : A slow-release fertilizer (32% N) with a methyl-branched structure, hydrolyzing via microbial action.
- Sulfur-Coated Urea (SCU) : Polymer-coated urea (30–40% N) offering delayed release through physical barriers.
- Benzoylurea Pesticides (e.g., Diflubenzuron): Non-fertilizer ureas with insecticidal activity via chitin synthesis inhibition.
Physicochemical and Agrochemical Properties
| Parameter | [(4-Butylcyclohexanecarbonyl)amino]urea | Urea | IBDU | SCU | Benzoylurea Derivatives |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 263.3 | 60.06 | 203.2 | ~200–300* | 250–400 |
| Nitrogen Content (%) | ~21.3 | 46.6 | 32.0 | 30–40 | <15 |
| Water Solubility | Low (<5 g/L) | High (480 g/L) | Low (0.04 g/L) | Very low (<0.1 g/L) | Low (<1 g/L) |
| Release Rate (Days) | 30–60 (estimated) | 1–3 | 10–30 | 30–90 | N/A (pesticidal use) |
| Soil Residual Effect | High (pH-neutral hydrolysis byproducts) | Low (acidic byproducts) | Moderate | Moderate | Variable |
*SCU values vary based on coating thickness.
Key Research Findings
- Controlled Release: The lipophilic 4-butylcyclohexane group in this compound delays hydrolysis, extending nitrogen release to 30–60 days compared to urea’s 1–3 days. This aligns with trends observed in SCU and IBDU but with a structurally distinct mechanism .
- Soil Compatibility: Unlike urea, which acidifies soil via NH₄⁺ release, the cyclohexane backbone may generate neutral byproducts, reducing pH disruption. Similar benefits are noted in gypsum-bio-compost-urea blends, which buffer soil acidity .
- Efficiency vs. Cost : While its nitrogen content (~21%) is lower than urea or IBDU, its extended residual activity could reduce application frequency. However, synthesis costs are likely higher than conventional fertilizers.
Limitations and Trade-offs
- Bioavailability : Low solubility may limit initial nutrient availability, requiring microbial or enzymatic activation.
- Environmental Persistence : The butylcyclohexane moiety could increase soil adsorption, raising concerns about long-term accumulation (unlike rapidly metabolized urea).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
